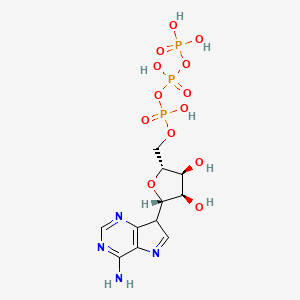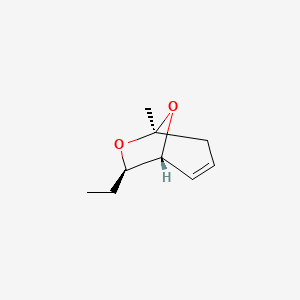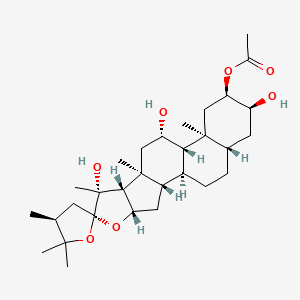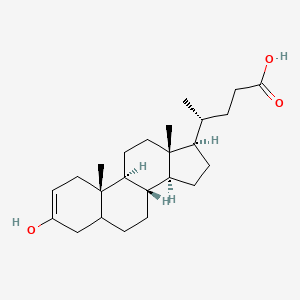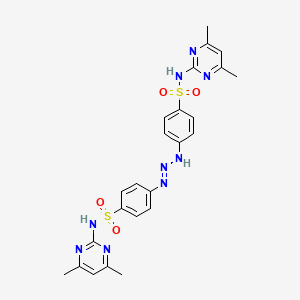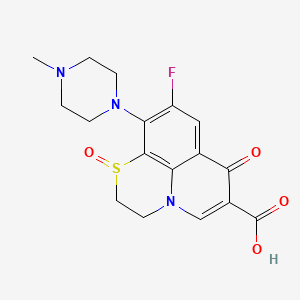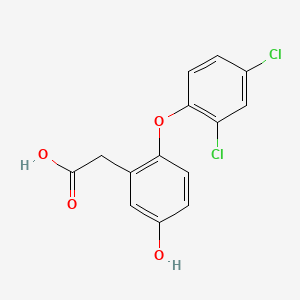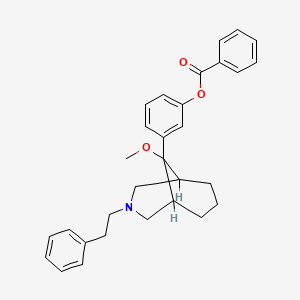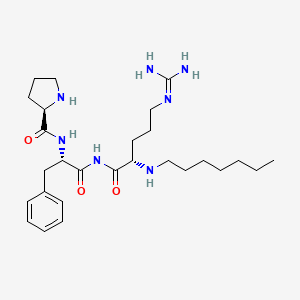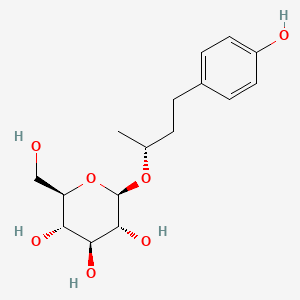
Rhododendrin
Overview
Description
Rhododendrin, also known as betuloside, is an arylbutanoid glycoside and a phenylpropanoid, a type of natural phenol . It can be found in the leaves of Rhododendron aureum or in Cistus salviifolius . In vitro, it shows analgesic, anti-inflammatory , and diuretic properties.
Synthesis Analysis
Rhododendrin can be synthesized from benzaldehyde through a series of reactions including aldol condensation and trichloroacetimidate glycosylation . It can also be prepared by reducing raspberry ketone with Raney nickel in EtOH .Molecular Structure Analysis
Rhododendrin has a molecular formula of C16H24O7 . Its average mass is 328.358 Da and its monoisotopic mass is 328.152191 Da .Chemical Reactions Analysis
Rhododendrin shows significant analgesic actions in mice and anti-inflammatory actions in rats . It is the major biologically active substance in Rhododendron brachycarpum .Physical And Chemical Properties Analysis
Rhododendrin is a white solid powder with a density of 1.1±0.1 g/cm3 . It has a melting point of 68-71 °C and a boiling point of 315.4±17.0 °C at 760 mmHg .Scientific Research Applications
Anti-Inflammatory Properties for Skin Diseases
Research has demonstrated that Rhododendrin, derived from Rhododendron brachycarpum, exhibits significant anti-inflammatory properties. It has been shown to ameliorate skin inflammation by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This is particularly notable in its effectiveness against skin diseases like psoriasis and inflammatory mononuclear cell infiltration. For instance, a study found that Rhododendrin suppressed nuclear translocation of NF-κB and inhibited mitogen-activated protein kinases (MAPKs), resulting in reduced expression of pro-inflammatory mediators. This suggests its potential as a therapeutic agent for treating inflammatory skin diseases (Jeon et al., 2013).
Neuroprotective Effects in Parkinson's Disease
Rhododendrin has been identified as a promising agent in neuroprotection, particularly in the context of Parkinson's Disease (PD). It was found to enhance the expression of Ring finger protein 146 (RNF146) via estrogen receptor β (ERβ) activation, which is protective against oxidative stress-induced cell death. This suggests its potential application in preventing dopaminergic cell loss in PD (Kim et al., 2019).
Hepatoprotective Activity
Rhododendrin also exhibits hepatoprotective activity. A study investigating its structure and properties concluded that it could protect against hepatotoxicity. This was demonstrated through its activity against various hepatotoxins in rat models, suggesting its potential application in liver-related therapies (Parmar et al., 1991).
Analgesic and Anti-Inflammatory Properties
In a study focusing on the leaves of Rhododendron aureum, Rhododendrin was isolated and identified as a significant analgesic and anti-inflammatory component. It showed notable efficacy in reducing pain and inflammation in animal models, indicating its potential use in pain management and anti-inflammatory treatments (Kim et al., 2011).
Safety And Hazards
Future Directions
Recent progress in deciphering the genetic basis for flower coloration in Rhododendron has been made . Advances in phylogenetic reconstruction and genome sequencing of Rhododendron species have been described . The metabolic pathways of flower color are outlined, focusing on key structural and regulatory genes involved in pigment synthesis . These discoveries will support breeding endeavors aimed at harnessing the genetics of flower coloration and developing novel cultivars that exhibit desired floral traits .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3/t9-,12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYDTMVSVIJEH-YYMOATHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964353 | |
| Record name | Rhododendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhododendrin | |
CAS RN |
497-78-9 | |
| Record name | Rhododendrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhododendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhododendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODODENDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I7QR8C454 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




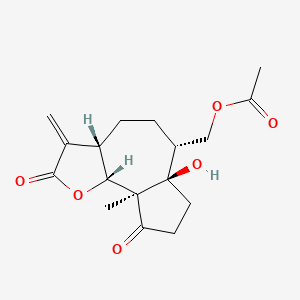
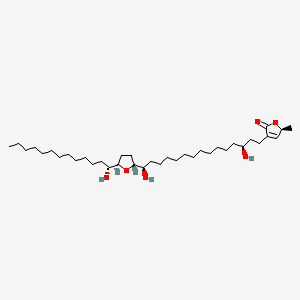
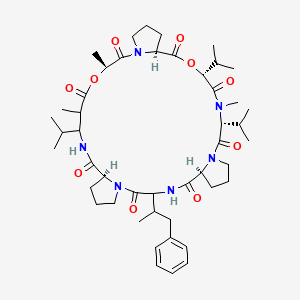
![(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1220948.png)
